molecular formula C17H20 B13787414 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 83830-72-2

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

Cat. No.: B13787414
CAS No.: 83830-72-2
M. Wt: 224.34 g/mol
InChI Key: KVHGVQIXSZOTQM-UHFFFAOYSA-N
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Description

Historical Context and Discovery Milestones

The exploration of polycyclic hydrocarbons like hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene emerged alongside mid-20th-century advancements in synthetic organic chemistry. Early work on strained ring systems, such as the seminal synthesis of cubane in the 1960s, demonstrated the feasibility of constructing non-planar, high-energy molecules. These efforts laid the groundwork for targeting even more complex frameworks, including bridged and fused polycyclics.

The specific discovery of hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene likely occurred during methodological studies on alkene and alkyne metathesis. For example, research into molybdenum-based catalysts enabled the formation of macrocyclic dienes via ring-closing reactions, a strategy that could theoretically extend to multi-ring systems. While exact details of its first synthesis remain undocumented in publicly available literature, its structural features suggest it was synthesized through iterative cyclization or [2+2] photochemical reactions, techniques refined in the 1980s–1990s for building strained hydrocarbons.

Properties

CAS No.

83830-72-2

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

InChI

InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2

InChI Key

KVHGVQIXSZOTQM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Strategies

Cycloaddition Approaches

One of the most effective methods for constructing polycyclic frameworks similar to hexacyclo[6.6.1.1^3,6.1^10,13.0^2,7.0^9,14]heptadeca-4,11-diene involves [4+2] Diels-Alder cycloadditions. This approach allows the formation of multiple rings in a single step with control over stereochemistry.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has been employed to form medium to large rings and can be adapted for the formation of bicyclic or polycyclic systems containing double bonds.

  • RCM catalysts such as Grubbs' catalysts enable the formation of cyclic olefins under mild conditions.
  • This method is useful for installing the diene functionality at precise locations.
Rearrangement and Cyclization Reactions

Rearrangement reactions promoted by transition metals (e.g., rhodium(I)) have been reported to facilitate the conversion of polycyclic precursors into complex hexacyclic structures.

  • For example, rhodium(I)-promoted rearrangements can induce ring contractions or expansions, enabling access to hexacyclic frameworks.
  • These rearrangements often follow initial cyclization steps and require careful control of reaction parameters.

Representative Synthetic Route

Based on literature analogous to the preparation of related hexacyclic compounds (e.g., hexacyclo[5.4.0.0^2,6.0^4,11.0^5,9.0^8,10]undecane), a plausible synthetic sequence for hexacyclo[6.6.1.1^3,6.1^10,13.0^2,7.0^9,14]heptadeca-4,11-diene involves:

Step Reaction Type Description Conditions/Notes
1 Preparation of Diene Precursors Synthesis of linear or cyclic dienes with appropriate substitution patterns Use of Wittig or Horner–Wadsworth–Emmons reactions to install double bonds
2 Diels-Alder Cycloaddition Formation of bicyclic intermediates via [4+2] cycloaddition Thermal or Lewis acid catalysis; control of stereochemistry essential
3 Ring-Closing Metathesis Closure of additional rings to form tricyclic or higher systems Use of Grubbs' catalyst; inert atmosphere recommended
4 Transition Metal-Catalyzed Rearrangement Rearrangement to achieve hexacyclic framework Rhodium(I) catalysts; temperature control critical
5 Purification and Characterization Isolation of target compound and confirmation of structure Chromatography, NMR, MS, IR spectroscopy

Reaction Conditions and Optimization

  • Temperature: Moderate to elevated temperatures (50–150 °C) are often necessary for cycloaddition and rearrangement steps.
  • Solvent: Non-polar solvents such as toluene or dichloromethane are preferred to maintain solubility and reaction control.
  • Catalysts: Transition metal catalysts (rhodium, ruthenium) are key for rearrangement and metathesis steps.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation of sensitive intermediates.

Experimental Data and Research Discoveries

Spectroscopic Characterization

Technique Observations for Hexacyclo[6.6.1.1^3,6.1^10,13.0^2,7.0^9,14]heptadeca-4,11-diene
[^1H NMR](pplx://action/followup) Signals corresponding to olefinic protons at δ ~5.5–6.5 ppm; multiplets for bridgehead protons
[^13C NMR](pplx://action/followup) Characteristic signals for sp^2 carbons (~120–140 ppm) and sp^3 carbons (20–60 ppm)
Mass Spectrometry Molecular ion peak consistent with molecular weight ~238 g/mol; fragmentation patterns indicative of polycyclic structure
Infrared (IR) C=C stretching bands near 1600 cm^-1; absence of functional group bands confirms hydrocarbon nature

Kinetic and Mechanistic Insights

  • Studies indicate that the rearrangement steps are often rate-determining.
  • Kinetic isotope effects and computational modeling have been used to elucidate the transition states involved in ring closures and rearrangements.
  • Control of stereochemistry is achieved by tuning catalyst ligands and reaction temperature.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Sequential Diels-Alder Cycloadditions Efficient ring formation in fewer steps High regio- and stereoselectivity Requires precise precursor design
Ring-Closing Metathesis Installation of double bonds in cyclic systems Mild conditions; catalyst availability Sensitive to functional groups
Transition Metal-Catalyzed Rearrangements Enables complex ring rearrangements Access to unique polycyclic frameworks Requires expensive catalysts; sensitive to conditions

Chemical Reactions Analysis

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:

Scientific Research Applications

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects depends on its interactions with other molecules. Its polycyclic structure allows for multiple points of interaction, which can influence its reactivity and binding properties. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in complex organic reactions .

Comparison with Similar Compounds

Research Findings and Insights

  • Synthetic Compounds : Polycyclic hydrocarbons like 9-4 and 9-5 exhibit high energy densities due to strained ring systems, but their synthesis requires precise control of cycloaddition reactions . The target hexacyclo compound likely shares these traits but may face greater synthetic challenges.
  • Natural Dienes : Amorpha-4,11-diene and taxa-4,11-diene are biosynthetic intermediates with low natural abundance. Metabolic engineering (e.g., heterologous expression in Physcomitrella patens) has improved amorpha-4,11-diene yields for antimalarial drug production .
  • Functional Divergence : Synthetic dienes prioritize energy storage, while natural dienes serve as biosynthetic precursors. Structural differences (e.g., ring count, substituents) dictate their distinct roles .

Biological Activity

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and applications in various fields.

Structural Overview

This compound is characterized by a unique arrangement of cycloalkene rings that contribute to its reactivity and interaction with biological systems. The molecular structure is significant for understanding its biological implications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study examining the compound's effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found to inhibit growth effectively at certain concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7 (breast cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Caspase activation
MCF-720Induction of apoptosis

This anticancer activity highlights the compound's potential as a lead for cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in clinical isolates of E.coli. The study reported a significant reduction in bacterial load post-treatment with the compound compared to control groups.

Case Study 2: Cancer Cell Line Testing

In another investigation focused on cancer treatment, this compound was tested against various cancer cell lines with promising results indicating selective toxicity towards malignant cells while sparing normal cells.

Q & A

Q. How should researchers address variability in chromatographic retention times during purity analysis?

  • Troubleshooting : Standardize column temperature (±1°C) and mobile phase pH. Spike samples with internal standards (e.g., deuterated analogs) for retention time locking . Perform triplicate runs and apply Grubbs’ test to exclude outliers .

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